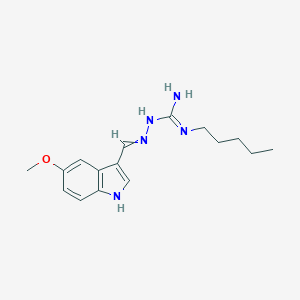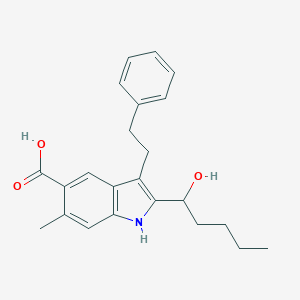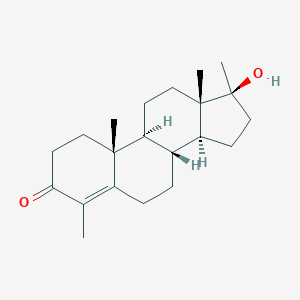
Tegaserod
Vue d'ensemble
Description
Tegaserod est un médicament à petite molécule qui agit comme un agoniste du récepteur de la sérotonine-4 (5-HT4). Il est principalement utilisé pour le traitement du syndrome du côlon irritable avec constipation (IBS-C) chez les femmes de moins de 65 ans . This compound a été initialement approuvé par la Food and Drug Administration des États-Unis en 2002, mais il a été retiré du marché en 2007 en raison de préoccupations concernant des risques cardiovasculaires potentiels . Il a été réintroduit en 2019 avec une utilisation restreinte .
Applications De Recherche Scientifique
Tegaserod has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study serotonin receptor agonists and their interactions.
Biology: Research on this compound helps in understanding the role of serotonin receptors in gastrointestinal motility and function.
Mécanisme D'action
Tegaserod agit comme un stimulant de la motilité en activant les récepteurs 5-HT4 dans le système nerveux entérique du tractus gastro-intestinal . Cette activation entraîne la libération de neurotransmetteurs tels que le peptide apparenté au gène de la calcitonine, qui stimule le réflexe péristaltique et la sécrétion intestinale . De plus, le this compound inhibe la sensibilité viscérale, réduisant ainsi la douleur abdominale .
Composés similaires :
Lactulose : Utilisé pour la constipation chronique, mais fonctionne par un mécanisme différent en attirant l’eau dans l’intestin.
Prucalopride : Un autre agoniste du récepteur 5-HT4 utilisé pour la constipation chronique, mais avec un profil de sécurité différent.
Unicité du this compound : This compound est unique dans sa double action en tant qu’agoniste du récepteur 5-HT4 et antagoniste du récepteur 5-HT2B . Cette double action contribue à son efficacité dans le traitement de l’IBS-C et à son potentiel dans d’autres domaines thérapeutiques tels que la recherche sur le cancer .
Analyse Biochimique
Biochemical Properties
Tegaserod acts as a selective partial agonist at the serotonin 5-HT4 receptor . It binds with high affinity to human 5-HT4 receptors in vitro, but has negligible activity at other serotonin receptor subtypes or muscarinic, histaminergic, adrenergic, dopaminergic, or opiate receptors . The effects of this compound on the gastrointestinal system include stimulation of motility in both the upper and lower tract, and inhibition of visceral sensitivity/pain .
Cellular Effects
This compound has been found to induce apoptosis in murine and human malignant melanoma cell lines . Its anti-melanoma apoptosis-inducing effects were uncoupled from serotonin signaling and attributed to PI3K/Akt/mTOR signaling inhibition . Specifically, this compound blunted S6 phosphorylation in both BRAF V600E and BRAF wildtype (WT) melanoma cell lines .
Molecular Mechanism
This compound’s mechanism of action involves acting on serotonin-4 (5-HT4) receptors in smooth muscle cells and in the gastrointestinal wall . This action facilitates esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . In the context of cancer, this compound has been found to blunt PI3K/Akt/mTOR signaling and decrease S6 phosphorylation .
Temporal Effects in Laboratory Settings
This compound exhibits rapid absorption from the small intestine, and is excreted unchanged in the faeces and as metabolites in the urine . Diarrhoea has been associated with this compound in clinical trials, usually occurring in the first week of treatment . There were no apparent changes in the tolerability profile with extended this compound treatment (≤12 months) .
Metabolic Pathways
This compound is metabolized mainly via two pathways. The first is a presystemic acid-catalysed hydrolysis in the stomach followed by oxidation and conjugation which produces the main metabolite of this compound, 5-methoxyindole-3-carboxylic acid glucuronide (M 29.0) . The second is direct glucuronidation which leads to generation of three isomeric N-glucuronides .
Transport and Distribution
This compound exhibits rapid absorption from the small intestine . It is approximately 98% bound to plasma proteins, primarily to α1-acid glycoprotein, and has a volume of distribution at steady-state of 368 ± 223L .
Subcellular Localization
Given its mechanism of action on serotonin-4 (5-HT4) receptors in smooth muscle cells and in the gastrointestinal wall, it is likely that this compound is localized in these areas .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : . Les conditions de réaction comprennent généralement l’utilisation de solvants tels que l’éthanol et de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de tegaserod suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final. L’utilisation de réacteurs automatisés et de procédés en flux continu permet de mettre à l’échelle la production tout en maintenant la cohérence .
Analyse Des Réactions Chimiques
Types de réactions : Tegaserod subit plusieurs types de réactions chimiques, notamment :
Oxydation : This compound peut être oxydé pour former divers métabolites, notamment l’acide 5-méthoxyindole-3-carboxylique.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.
Substitution : this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les conditions impliquent souvent l’utilisation de bases ou d’acides forts pour faciliter la réaction.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui sont souvent plus polaires et plus solubles dans l’eau que le composé parent .
4. Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les agonistes des récepteurs de la sérotonine et leurs interactions.
Biologie : La recherche sur le this compound aide à comprendre le rôle des récepteurs de la sérotonine dans la motilité et la fonction gastro-intestinales.
Comparaison Avec Des Composés Similaires
Lactulose: Used for chronic constipation but works through a different mechanism by drawing water into the bowel.
Prucalopride: Another 5-HT4 receptor agonist used for chronic constipation but with a different safety profile.
Uniqueness of Tegaserod: this compound is unique in its dual action as both a 5-HT4 receptor agonist and a 5-HT2B receptor antagonist . This dual action contributes to its effectiveness in treating IBS-C and its potential in other therapeutic areas such as cancer research .
Propriétés
IUPAC Name |
1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBKZGMPCYNSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
189188-57-6 (maleate) | |
| Record name | Tegaserod [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045955 | |
| Record name | Tegaserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145158-71-0 | |
| Record name | Tegaserod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145158-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tegaserod [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegaserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)

![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)

